molecular formula C17H15ClN2O3S B2819097 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine CAS No. 862736-78-5

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine

Cat. No.: B2819097
CAS No.: 862736-78-5
M. Wt: 362.83
InChI Key: FYZGOPDQMLHKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a chemical compound of significant interest in medicinal chemistry research due to its structural features. The molecule incorporates a 1,3-oxazole core, a privileged scaffold found in numerous bioactive molecules and natural products. Heterocycles like the 1,3-oxazole ring are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The specific substitution pattern on this oxazole derivative, featuring a (4-chlorophenyl)sulfonyl group and an N-methyl amine, is designed to modulate its physicochemical properties and interaction with biological targets. The 4-chlorophenylsulfonyl moiety is a common pharmacophore in drug design, often contributing to target binding and metabolic stability. Researchers are investigating this compound primarily in the context of developing novel therapeutic agents. Its structure suggests potential as a key intermediate or lead compound for the synthesis of more complex molecules aimed at enzymes or receptors implicated in disease pathways. Further investigation is required to fully elucidate its specific mechanism of action and research applications. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-methyl-2-(2-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-5-3-4-6-14(11)15-20-17(16(19-2)23-15)24(21,22)13-9-7-12(18)8-10-13/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZGOPDQMLHKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazol ring One common approach is the cyclization of appropriate precursors under acidic or basic conditions The sulfonyl group is introduced through a sulfonylation reaction, often using chlorosulfonic acid or similar reagents

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding sulfonyl chlorides or sulfonic acids.

  • Reduction: Production of reduced derivatives, such as amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine exhibits significant anticancer properties.

  • Mechanism of Action : The compound has been shown to interact with tubulin, a well-known target for anticancer drugs, suggesting its potential as a tubulin inhibitor.
  • In Vitro Studies : Cytotoxic effects have been observed against various cancer cell lines, including SNB-19 and NCI-H460. For instance:
    Cell LineIC50 (µM)Reference Year
    SNB-19102023
    NCI-H460122023

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity against several bacterial strains.

  • Efficacy Against Resistant Strains : In vitro studies indicate that it possesses significant antibacterial effects, particularly against Gram-positive bacteria.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference Year
    Staphylococcus aureus32 µg/mL2024
    Escherichia coli64 µg/mL2024

Analgesic Effects

Preliminary findings suggest that this compound may exhibit analgesic properties, making it a candidate for pain management therapies.

Case Studies

Several case studies have explored the biological effects and applications of this compound:

  • Anticancer Activity Evaluation (2023) :
    • Objective : To assess the cytotoxic effects on human breast cancer cells.
    • Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
  • Antibacterial Activity Study (2024) :
    • Objective : To evaluate the efficacy against resistant bacterial strains.
    • Findings : The compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli.
  • Inflammation Model Study (2025) :
    • Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AnticancerSNB-19IC50 = 10 µM2023
AnticancerNCI-H460IC50 = 12 µM2023
AntibacterialStaphylococcus aureusMIC = 32 µg/mL2024
AntibacterialEscherichia coliMIC = 64 µg/mL2024
AnalgesicHuman breast cancer cellsIC50 = 15 µM2023

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine exerts its effects involves its interaction with molecular targets. The sulfonyl group can act as a leaving group, facilitating reactions with nucleophiles. The oxazol ring can participate in electrophilic substitution reactions, and the methyl group can influence the compound's overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine (referred to as the target compound ) with structurally similar derivatives from the evidence. Key differences in substituents, heterocyclic cores, and functional groups are highlighted.

Compound Name Heterocycle Position 4 Position 2 Position 5 (Amine) Key Structural Differences Ref.
Target Compound Oxazole 4-Chlorophenylsulfonyl o-Tolyl (2-methylphenyl) N-Methyl Baseline for comparison. -
4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)oxazol-5-amine Oxazole 4-Chlorophenylsulfonyl Furan-2-yl N-(4-Fluorophenyl) Furan introduces π-π interactions; 4-fluorophenyl enhances polarity.
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)oxazol-5-amine Oxazole Benzenesulfonyl 2-Chlorophenyl N-(3-Morpholinylpropyl) Morpholine improves solubility; 2-chlorophenyl increases steric hindrance.
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonylthiazol-5-amine Thiazole 4-Methylphenylsulfonyl 4-Chlorophenylsulfonyl N-(3-Methoxypropyl) Thiazole core (vs. oxazole) alters electronic properties; dual sulfonyl groups may affect binding.
5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole - - N-(2-Fluorophenyl) Thiadiazole core and methylsulfanyl group modify redox potential and lipophilicity.

Structural and Functional Implications

a. Heterocyclic Core Variations

  • Oxazole vs. Thiazole/Thiadiazole :
    • Oxazole (target compound) contains an oxygen atom, while thiazole () and thiadiazole () include sulfur. Sulfur’s larger atomic radius and polarizability may enhance binding to metal ions or hydrophobic pockets .
    • Thiadiazoles are less common in drug-like molecules but offer unique electronic properties for niche targets.

b. Substituent Effects

  • Sulfonyl Groups: The 4-chlorophenylsulfonyl group (target compound) balances electron withdrawal and lipophilicity. In contrast, benzenesulfonyl () lacks halogenation, reducing electronegativity .
  • Aromatic Substituents :
    • o-Tolyl (target compound) provides moderate steric hindrance compared to 2-chlorophenyl () or furan (). Furan’s electron-rich nature could alter π-stacking interactions .
  • Amine Modifications :
    • N-Methyl (target compound) minimizes metabolic oxidation vs. larger groups like morpholinylpropyl () or methoxypropyl (), which may improve solubility but increase molecular weight .

c. Pharmacological Considerations

  • Lipophilicity : The o-tolyl group (target compound) likely enhances membrane permeability compared to polar morpholine () or fluorophenyl () derivatives.
  • Metabolic Stability : N-Methylamine (target compound) resists deamination better than primary amines (e.g., ’s 2-fluorophenylamine) .

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a sulfonamide group, an oxazole ring, and a methylated amine, contributing to its biological activity. The molecular formula is C15H14ClN3O2SC_{15}H_{14ClN_{3}O_{2}S}, and it has a molecular weight of approximately 341.81 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : This compound has shown moderate to strong antibacterial activity against various pathogens, including Salmonella typhi and Bacillus subtilis. The mechanism appears to involve inhibition of bacterial enzyme systems, leading to cell death .
  • Acetylcholinesterase Inhibition : It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, possibly through mechanisms involving apoptosis induction and cell cycle arrest in tumor cells .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit enzymes involved in bacterial metabolism and human physiological processes, such as AChE.
  • Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the active sites of targeted enzymes, stabilizing the enzyme-substrate complex and preventing substrate conversion .

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50/Activity Level
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
Acetylcholinesterase InhibitionHuman AChEIC50 = 2.7 µM
AnticancerVarious cancer cell linesSignificant inhibition observed
Anti-inflammatoryIn vitro modelsModerate efficacy

Case Study: Acetylcholinesterase Inhibition

In a study focused on neuroprotective agents, this compound demonstrated significant AChE inhibition with an IC50 value of 2.7 µM. This suggests potential for developing therapeutic agents aimed at cognitive decline associated with Alzheimer's disease. Molecular docking simulations confirmed strong binding affinity to the active site of AChE, indicating a promising lead for further drug development .

Q & A

Q. What are the critical steps in synthesizing 4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine, and how can reaction conditions be optimized for high yield?

Answer: The synthesis involves multi-step organic reactions, including:

  • Sulfonylation: Reacting 4-chlorobenzenesulfonyl chloride with a pre-synthesized oxazole intermediate under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.
  • Amine alkylation: Methylation of the oxazole-5-amine group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water) for isolation .
    Optimization: Use anhydrous solvents, inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or LC-MS. Adjust reaction time (12–24 hrs) and temperature (60–80°C) based on intermediate stability.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Answer:

  • NMR (¹H, ¹³C): Confirm regiochemistry (e.g., o-tolyl substitution) and methylamine integration. Look for sulfonyl group signals (δ ~7.8 ppm for aromatic protons, δ ~45 ppm for sulfonyl S in ¹³C DEPT) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (C₁₇H₁₆ClN₂O₃S) with <2 ppm error.
  • IR: Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .
  • XRD: Resolve ambiguities in stereochemistry or crystal packing .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Answer: The compound is hydrophobic (logP ~3.5 predicted), requiring solubilization in DMSO (≤1% v/v) for in vitro studies. For in vivo assays, use surfactants (e.g., Tween-80) or lipid-based carriers. Pre-test solubility in PBS (pH 7.4) to avoid precipitation during dose-response experiments .

Advanced Research Questions

Q. How can contradictions in crystallography data (e.g., disorder in the o-tolyl group) be resolved during structural refinement?

Answer:

  • Disorder modeling: Use SHELXL to refine split positions for disordered atoms, applying restraints (SIMU/DELU) to prevent overfitting.
  • Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing disorder .
  • Low-temperature data: Collect data at 100 K to reduce thermal motion artifacts .

Q. What computational methods are recommended to predict binding modes of this compound with biological targets (e.g., kinases)?

Answer:

  • Docking: Use AutoDock Vina or Glide (Schrödinger) with a flexible ligand and rigid receptor (PDB structure of target). Validate with MM/GBSA binding energy calculations.
  • MD simulations (GROMACS/NAMD): Run 100-ns trajectories to assess stability of ligand-target complexes. Analyze RMSD/RMSF and hydrogen-bond occupancy .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target sulfonamide-binding proteins?

Answer:

  • Analog synthesis: Modify the o-tolyl group (e.g., replace with p-fluorophenyl) or sulfonyl linker (e.g., replace with carbonyl).
  • Assay panels: Test against isoforms (e.g., CA-II vs. CA-IX) to identify selectivity-determining motifs. Use SPR or ITC for binding affinity quantification .

Q. What analytical strategies address discrepancies in biological activity data across different cell lines?

Answer:

  • Metabolic stability: Perform LC-MS/MS to quantify intracellular compound levels (normalize activity to uptake).
  • Pathway inhibition profiling: Use phosphoproteomics (e.g., SILAC) to identify off-target effects .

Q. How can stress testing (e.g., oxidative, thermal) inform degradation pathways and storage protocols?

Answer:

  • Forced degradation: Expose to 40°C/75% RH (ICH Q1A), H₂O₂ (0.1–1%), or UV light (ICH Q1B). Monitor via HPLC-PDA for degradants.
  • Mechanistic analysis: Isolate major degradants (prep-HPLC) and characterize by NMR/MS to identify labile sites (e.g., sulfonyl-amine bond cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.